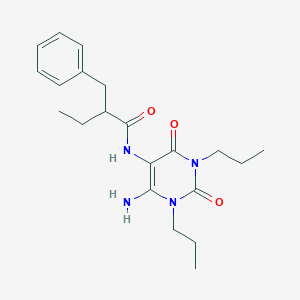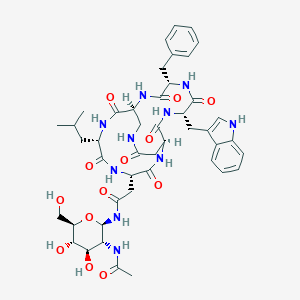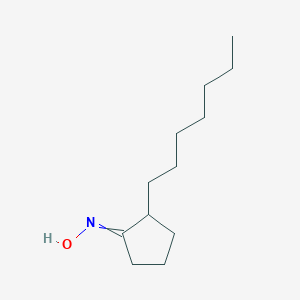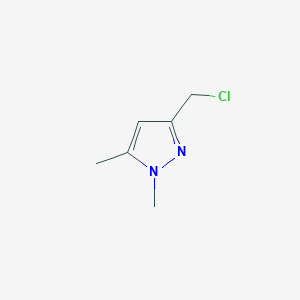
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized in 2005 by Janssen Pharmaceutica, a pharmaceutical company based in Belgium. Since then, it has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide is a selective antagonist of the histamine H4 receptor. Histamine is a chemical mediator involved in various physiological processes, including inflammation and immune responses. The H4 receptor is primarily expressed on immune cells and is involved in regulating immune responses. By blocking the H4 receptor, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide can modulate immune responses and reduce inflammation.
Biochemical and physiological effects:
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide has been shown to reduce inflammation and immune responses in various preclinical models. It has also been shown to reduce pain and itch in animal models. However, the exact biochemical and physiological effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide is its selectivity for the H4 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide. One area of interest is its potential use in treating inflammatory bowel disease, which has been shown to be associated with increased histamine levels. Another area of interest is its potential use in treating pain and itch, which are common symptoms in various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide involves several steps. The starting material is 2-benzylbutanenitrile, which is reacted with methyl magnesium bromide to form the corresponding alcohol. This is then converted to the corresponding acid chloride, which is reacted with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide has been studied for its potential therapeutic applications in various diseases, including asthma, allergy, and inflammatory bowel disease. It has also been studied for its potential use in treating pain and itch.
Eigenschaften
CAS-Nummer |
159722-58-4 |
|---|---|
Produktname |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide |
Molekularformel |
C21H30N4O3 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide |
InChI |
InChI=1S/C21H30N4O3/c1-4-12-24-18(22)17(20(27)25(13-5-2)21(24)28)23-19(26)16(6-3)14-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14,22H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
RZLMIHFLJKHOAR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(CC)CC2=CC=CC=C2)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(CC)CC2=CC=CC=C2)N |
Synonyme |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--ethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)








![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)